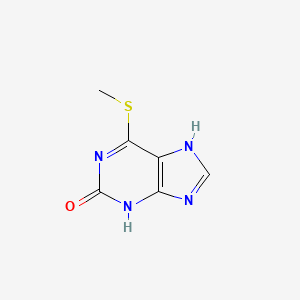

6-Methylsulfanyl-3,7-dihydropurin-2-one

Description

6-Methylsulfanyl-3,7-dihydropurin-2-one is a purine derivative characterized by a methylsulfanyl (-SMe) substituent at the 6-position and a ketone group at the 2-position. Its structure combines the planar purine core with a sulfur-containing alkyl group, conferring unique electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to nucleobases, suggesting possible roles in enzyme inhibition or nucleic acid analog design .

Properties

CAS No. |

22514-96-1 |

|---|---|

Molecular Formula |

C6H6N4OS |

Molecular Weight |

182.21 g/mol |

IUPAC Name |

6-methylsulfanyl-3,7-dihydropurin-2-one |

InChI |

InChI=1S/C6H6N4OS/c1-12-5-3-4(8-2-7-3)9-6(11)10-5/h2H,1H3,(H2,7,8,9,10,11) |

InChI Key |

GSIUARFGUJCVDW-UHFFFAOYSA-N |

SMILES |

CSC1=NC(=O)NC2=C1NC=N2 |

Canonical SMILES |

CSC1=NC(=O)NC2=C1NC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Detailed Analysis

Substituent Reactivity and Electronic Effects The methylsulfanyl group in 6-Methylsulfanyl-3,7-dihydropurin-2-one is electron-donating via sulfur’s lone pairs, which may stabilize radical intermediates or facilitate nucleophilic substitution reactions. In contrast, the amino group in isoguanine enables strong hydrogen bonding, driving self-assembly into quartets or pentamers in the presence of cations like K⁺ or Na⁺ . The dimethyl groups in 2-amino-3,7-dimethyl-6H-purin-6-one introduce steric bulk, likely reducing enzymatic recognition compared to the parent compound .

Solubility and Lipophilicity 6-Methylsulfanyl-3,7-dihydropurin-2-one is less polar than isoguanine (logP ~1.5 vs. ~-0.5 estimated), favoring passive diffusion across lipid membranes.

Biological Interactions Isoguanine’s ability to form non-canonical nucleic acid structures (e.g., pentamers) suggests utility in synthetic biology, whereas the SMe group in 6-Methylsulfanyl-3,7-dihydropurin-2-one could enhance interactions with cysteine-rich enzyme active sites . The aromatic sulfanylmethyl group in 6-[(3-methylphenyl)sulfanylmethyl]pteridine-2,4-diamine () may enable intercalation into DNA or RNA, a property less pronounced in aliphatic SMe derivatives .

Synthetic Versatility

- The SMe group’s susceptibility to oxidation or displacement makes 6-Methylsulfanyl-3,7-dihydropurin-2-one a versatile intermediate for synthesizing disulfides or thioether-linked conjugates. In contrast, the dimethyl groups in ’s compound limit further functionalization .

Research Findings and Implications

- Isoguanine’s supramolecular behavior () highlights the critical role of substituent polarity in molecular self-assembly, a property absent in 6-Methylsulfanyl-3,7-dihydropurin-2-one due to its non-polar SMe group.

- Aromatic sulfanylmethyl derivatives () demonstrate fluorescence properties, positioning them as candidates for bioimaging or diagnostic tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.